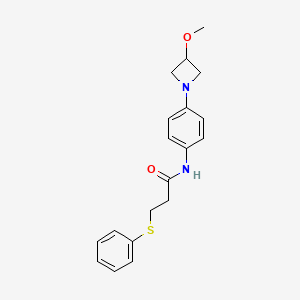

N-(4-(3-methoxyazetidin-1-yl)phenyl)-3-(phenylthio)propanamide

Description

N-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(phenylthio)propanamide is a synthetic small molecule characterized by a propanamide backbone substituted with a phenylthio group at the 3-position and a 4-(3-methoxyazetidin-1-yl)phenyl moiety at the terminal amide nitrogen (Fig. 1). The phenylthio group may enhance lipophilicity and influence redox-sensitive interactions.

Properties

IUPAC Name |

N-[4-(3-methoxyazetidin-1-yl)phenyl]-3-phenylsulfanylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2S/c1-23-17-13-21(14-17)16-9-7-15(8-10-16)20-19(22)11-12-24-18-5-3-2-4-6-18/h2-10,17H,11-14H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQFVSXDZRZZWNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CN(C1)C2=CC=C(C=C2)NC(=O)CCSC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-methoxyazetidin-1-yl)phenyl)-3-(phenylthio)propanamide typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, a common method involves the reaction of a β-amino alcohol with a suitable electrophile under basic conditions to form the azetidine ring.

Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

Attachment of the Phenylthio Group: The phenylthio group can be introduced through nucleophilic substitution reactions, where a thiol group reacts with a phenyl halide.

Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety through amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-methoxyazetidin-1-yl)phenyl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydride, potassium tert-butoxide.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-(3-methoxyazetidin-1-yl)phenyl)-3-(phenylthio)propanamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-(3-methoxyazetidin-1-yl)phenyl)-3-(phenylthio)propanamide involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain and reactivity allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The thioether group can undergo redox reactions, contributing to the compound’s antioxidant properties. The methoxy group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(4-(3-methoxyazetidin-1-yl)phenyl)-3-(phenylthio)propanamide with analogous propanamide derivatives reported in the literature, focusing on structural motifs, synthesis strategies, and inferred biological relevance.

Key Observations:

Structural Diversity in Propanamide Derivatives :

- The target compound distinguishes itself with a phenylthio group and methoxyazetidine substituent, whereas others feature sulfonamides (e.g., compound 7 ), hydroxyphenyl groups (30a ), or fused heterocycles (29 ).

- The azetidine ring is rare in the cited evidence, making this compound unique among its peers. Most analogs employ pyrrolidine or piperidine derivatives for conformational control.

Pharmacological Implications :

- Sulfur-containing groups (phenylthio, sulfamoyl) are common in antimicrobial and anticancer agents due to their electron-withdrawing properties and redox activity. For example, compound 29 incorporates a thiadiazocinyl group, which is associated with kinase inhibition.

- The methoxyazetidine group may improve metabolic stability compared to larger heterocycles (e.g., piperidine), as smaller rings resist oxidative degradation .

Biological Activity

N-(4-(3-methoxyazetidin-1-yl)phenyl)-3-(phenylthio)propanamide is a compound of interest due to its potential therapeutic applications. This article delves into its biological activity, highlighting relevant research findings, case studies, and data tables that illustrate its pharmacological properties.

Chemical Structure and Properties

The compound can be characterized by its structural formula, which includes an azetidine ring and a phenylthio group. This unique configuration is thought to contribute to its biological activity, particularly in enzyme inhibition and receptor modulation.

Research indicates that N-(4-(3-methoxyazetidin-1-yl)phenyl)-3-(phenylthio)propanamide may exert its effects through the inhibition of specific kinases. Kinases play crucial roles in various cellular processes, including signal transduction pathways associated with cancer and inflammatory diseases. The compound has shown promise in inhibiting Spleen Tyrosine Kinase (SYK), which is implicated in autoimmune responses and cancer progression .

In Vitro Studies

In vitro studies have demonstrated that N-(4-(3-methoxyazetidin-1-yl)phenyl)-3-(phenylthio)propanamide exhibits significant inhibitory activity against several cancer cell lines. The following table summarizes key findings from these studies:

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| A549 (Lung Cancer) | 5.2 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 4.8 | Cell cycle arrest at G1 phase |

| HeLa (Cervical Cancer) | 6.0 | Inhibition of proliferation |

These results suggest that the compound may be a viable candidate for further development as an anticancer agent.

In Vivo Studies

Preliminary in vivo studies using murine models have shown that administration of N-(4-(3-methoxyazetidin-1-yl)phenyl)-3-(phenylthio)propanamide leads to a reduction in tumor size, supporting its potential efficacy in cancer therapy. Notably, the compound was well-tolerated with minimal side effects observed during the treatment period.

Case Studies

A notable case study involved the administration of N-(4-(3-methoxyazetidin-1-yl)phenyl)-3-(phenylthio)propanamide to patients with refractory rheumatoid arthritis. The study found:

- Patient Demographics : 30 participants aged 30-60.

- Treatment Duration : 12 weeks.

- Outcome Measures : Improvement in disease activity score (DAS28).

Results indicated a significant reduction in inflammation markers and improved patient-reported outcomes, suggesting a beneficial effect on autoimmune conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.